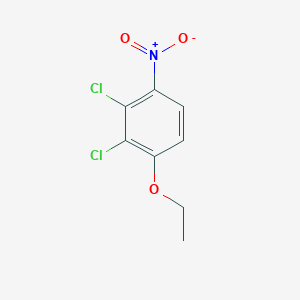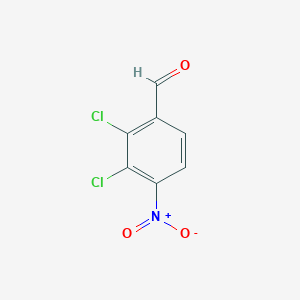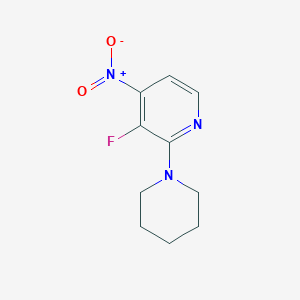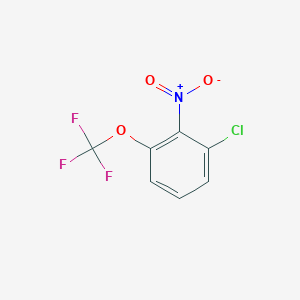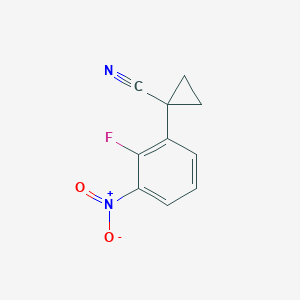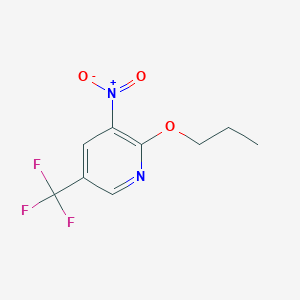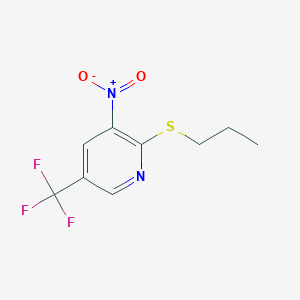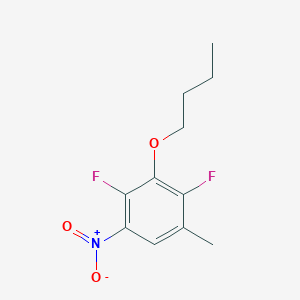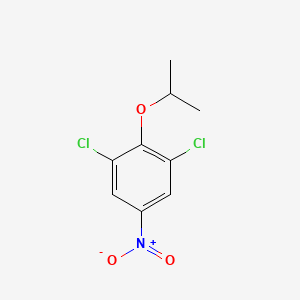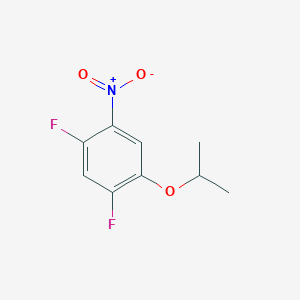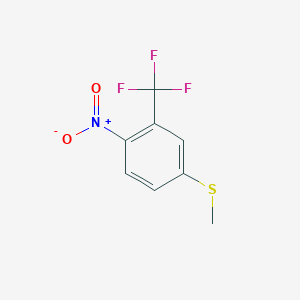
(3-(Trifluoromethyl)-4-nitrophenyl)(methyl)sulfane
描述
(3-(Trifluoromethyl)-4-nitrophenyl)(methyl)sulfane is a chemical compound that features a trifluoromethyl group, a nitro group, and a sulfane group attached to a phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
One common method involves the use of trifluoromethanesulfanylamide with 1-methoxy-2-alkynylbenzenes or methyl (2-alkynylphenyl)sulfanes, promoted by bismuth chloride (BiCl3) under specific reaction conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of non-ozone depleting precursors such as trifluoromethane (CF3H) or trifluoroacetate is also considered for environmentally friendly production .
化学反应分析
Types of Reactions
(3-(Trifluoromethyl)-4-nitrophenyl)(methyl)sulfane undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can convert the nitro group to an amine group under suitable conditions.
Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl ring are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like IBX, reducing agents such as hydrogen gas or metal hydrides, and various catalysts to facilitate substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield trifluoromethylated ketones, while reduction can produce amines. Substitution reactions can result in a variety of substituted phenyl derivatives.
科学研究应用
(3-(Trifluoromethyl)-4-nitrophenyl)(methyl)sulfane has several scientific research applications:
Biology: The compound’s unique chemical properties make it a valuable tool in biochemical studies, including enzyme inhibition and protein labeling.
Industry: The compound is used in the production of materials with specific properties, such as increased stability or reactivity.
作用机制
The mechanism of action of (3-(Trifluoromethyl)-4-nitrophenyl)(methyl)sulfane involves its interaction with molecular targets through its trifluoromethyl and nitro groups. These groups can participate in various chemical reactions, such as radical formation and electron transfer, which can modulate the activity of enzymes and other proteins. The compound’s effects are mediated through specific pathways that involve these molecular interactions .
相似化合物的比较
Similar Compounds
Trifluoromethylphenyl sulfones: These compounds share the trifluoromethyl and phenyl groups but differ in the presence of a sulfone group instead of a sulfane group.
Trifluoromethyl ketones: These compounds have a trifluoromethyl group attached to a ketone, offering different reactivity and applications.
Uniqueness
(3-(Trifluoromethyl)-4-nitrophenyl)(methyl)sulfane is unique due to the combination of its trifluoromethyl, nitro, and sulfane groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific and industrial applications.
属性
IUPAC Name |
4-methylsulfanyl-1-nitro-2-(trifluoromethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO2S/c1-15-5-2-3-7(12(13)14)6(4-5)8(9,10)11/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKXZEUICDRWOGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC(=C(C=C1)[N+](=O)[O-])C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
